molecular formula C20H19ClN2O2 B7149907 N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide

Cat. No.: B7149907
M. Wt: 354.8 g/mol
InChI Key: BMJGSASTCATFDM-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-14-12-15(13-22)2-7-18(14)19(24)23-20(8-10-25-11-9-20)16-3-5-17(21)6-4-16/h2-7,12H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJGSASTCATFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)NC2(CCOCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxane ring followed by the introduction of the chlorophenyl and cyano groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}oxolane-2-carboxamide
  • Piperidinone carboxamide azaindane derivatives

Uniqueness

N-[4-(4-chlorophenyl)oxan-4-yl]-4-cyano-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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